molecular formula C17H13N3O4 B5801731 5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B5801731
M. Wt: 323.30 g/mol
InChI Key: LNBGPZZHCNUGPZ-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a pyridinylmethyl group

Properties

IUPAC Name

5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(19-11-12-4-3-9-18-10-12)16-8-7-15(24-16)13-5-1-2-6-14(13)20(22)23/h1-10H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBGPZZHCNUGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid.

    Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the furan ring with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring and the pyridinylmethyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like halides, acids, or bases under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan or pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-nitrophenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar structure with a different position of the pyridinylmethyl group.

    5-(2-nitrophenyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide: Similar structure with a different position of the pyridinylmethyl group.

    5-(2-aminophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide lies in its specific combination of functional groups and their positions, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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